

# IMM-01 Technical Support Center: Interpreting and Troubleshooting Conflicting Study Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting and troubleshooting potentially conflicting data from clinical and preclinical studies of **IMM-01** (Timdarpacept). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data summaries, and relevant experimental protocols to address common challenges encountered during the analysis of **IMM-01** study results.

## Frequently Asked Questions (FAQs)

Q1: We are observing different Objective Response Rates (ORR) for **IMM-01** in various studies. Why is there a discrepancy in efficacy?

A1: Discrepancies in ORR across different **IMM-01** studies are expected and can be attributed to several factors. It is crucial to compare the context of the trials. Key factors include:

- Combination Therapy vs. Monotherapy: IMM-01's mechanism of action, which involves
  activating macrophages, may have a synergistic effect when combined with other agents.
  For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR
  is notably higher than in early monotherapy trials in lymphoma.[1][2][3]
- Disease Indication: The tumor microenvironment and the underlying biology of the
  malignancy play a significant role. The efficacy of IMM-01 may differ between hematological
  malignancies like classical Hodgkin lymphoma (cHL) and MDS.[1][2][4]

### Troubleshooting & Optimization





 Patient Population: Differences in patient characteristics such as prior lines of therapy, disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatmentnaive, higher-risk MDS patients.[1][2][4]

Q2: The safety profiles of **IMM-01** appear inconsistent across trials, particularly concerning hematological adverse events. How should we interpret this?

A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia, neutropenia, and anemia, are often linked to the therapeutic regimen and the patient population.

- Combination Agents: When IMM-01 is combined with agents that also have known
  hematological side effects, such as azacitidine, an increase in the incidence and severity of
  these adverse events can be anticipated compared to IMM-01 monotherapy.[1][2][5]
- Baseline Patient Condition: Patients with hematological malignancies often have pre-existing
  cytopenias due to the disease itself or prior treatments. This can make them more
  susceptible to further hematological adverse events.[1][5]
- Dosing and Schedule: The dose and schedule of IMM-01 and any combination agents can influence the safety profile.

Q3: Is there a difference in the mechanism of action of **IMM-01** when used as a monotherapy versus in combination with a PD-1 inhibitor like tislelizumab?

A3: The core mechanism of **IMM-01** remains the same: blocking the CD47-SIRPα "don't eat me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[6][7][8] However, when combined with a PD-1 inhibitor, a synergistic effect is proposed. **IMM-01**'s activation of macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn, release the "brakes" on T-cell activation. This dual approach is thought to augment both the innate and adaptive anti-tumor immune responses.[4][9]

## Data Presentation: Summary of Quantitative Data Table 1: Efficacy of IMM-01 in Combination Therapies



| Clinica<br>I Trial<br>Identifi<br>er | Indicat<br>ion                          | Combi<br>nation<br>Agent | N  | ORR<br>(%) | CR (%) | DCR<br>(%) | Media<br>n DoR<br>(month<br>s) | Media<br>n PFS<br>(month<br>s)                     |
|--------------------------------------|-----------------------------------------|--------------------------|----|------------|--------|------------|--------------------------------|----------------------------------------------------|
| NCT05<br>140811                      | Higher-<br>Risk<br>MDS<br>(1st<br>Line) | Azacitid<br>ine          | 51 | 64.7       | 29.4   | -          | Not<br>Reache<br>d             | Not<br>Reache<br>d (12-<br>month<br>PFS:<br>54.4%) |
| NCT05<br>140811                      | CMML<br>(1st<br>Line)                   | Azacitid<br>ine          | 22 | 72.7       | 27.3   | -          | 16.9                           | 17.8                                               |
| NCT05<br>833984                      | R/R<br>cHL<br>(post-<br>PD-1)           | Tislelizu<br>mab         | 33 | 69.7       | 24.2   | 93.9       | Not<br>Reache<br>d             | Not<br>Reache<br>d                                 |

ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R: Relapsed/Refractory. Data sourced from ASCO abstracts.[1][2][4][5][10]

## Table 2: Safety of IMM-01 (Grade ≥3 Treatment-Related Adverse Events)



| Clinical Trial<br>Identifier | Indication      | Combination Agent | Most Common<br>Grade ≥3 TRAEs<br>(%)                                                                                                   |
|------------------------------|-----------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| NCT05140811                  | Higher-Risk MDS | Azacitidine       | Leukopenia (78.9%),<br>Thrombocytopenia<br>(66.7%), Neutropenia<br>(66.7%),<br>Lymphopenia<br>(56.1%), Anemia<br>(43.9%)               |
| NCT05140811                  | CMML            | Azacitidine       | Lymphopenia<br>(66.7%), Leukopenia<br>(62.5%), Neutropenia<br>(58.3%),<br>Thrombocytopenia<br>(50.0%), Anemia<br>(29.2%)               |
| NCT05833984                  | R/R cHL         | Tislelizumab      | Lymphocyte count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)                     |
| ChiCTR1900024904             | R/R Lymphoma    | Monotherapy       | Thrombocytopenia<br>(54% any grade, one<br>patient G3),<br>Neutrophil count<br>decreased (36% any<br>grade), Anemia (27%<br>any grade) |

TRAEs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:



Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced from ASCO abstracts.[1][2][3][4][5]

## **Experimental Protocols and Methodologies**

#### **IMM-01** Administration:

- In Combination with Azacitidine (NCT05140811): **IMM-01** is administered intravenously at a dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m² on days 1-7 of a 28-day cycle.[1][2]
- In Combination with Tislelizumab (NCT05833984): **IMM-01** is administered intravenously at 2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[4][9]
- Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from
   0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[3]

#### **Efficacy Assessment:**

- Tumor responses for lymphoma are typically evaluated based on the Lugano Classification 2014.[3][9]
- For MDS and CMML, response is assessed based on International Working Group (IWG)
  criteria.

#### Safety Assessment:

Adverse events are graded according to the National Cancer Institute Common Terminology
 Criteria for Adverse Events (NCI CTCAE), version 5.0.[11]

### **Visualizations: Diagrams and Workflows**





Click to download full resolution via product page

Caption: Mechanism of action of **IMM-01**, a SIRP $\alpha$ -Fc fusion protein.





Click to download full resolution via product page

Caption: Logical workflow for troubleshooting conflicting efficacy data.





Click to download full resolution via product page

Caption: Experimental workflow for assessing hematological adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Collection SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the â real street meâ signal and activating the â real street meâ signal Journal of Hematology & Oncology Figshare [springernature.figshare.com]
- 8. Targeting CD47/SIRPα as a therapeutic strategy, where we are and where we are headed
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First Patient In and Dosing completed in Phase III Clinical Trial of Timdarpacept (IMM01) combined with Tislelizumab for cHL patient refractory to PD-(L)1 therapy-宜明昂科英文 [cn.immuneonco.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [IMM-01 Technical Support Center: Interpreting and Troubleshooting Conflicting Study Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#interpreting-conflicting-data-from-imm-01-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com